9-Methyl-3,9-diazabicyclo[3.3.1]nonane
Description
Overview of Bicyclic Amine Scaffolds in Organic and Medicinal Chemistry Research
Bicyclic amine scaffolds are a cornerstone in the fields of organic and medicinal chemistry, prized for their rigid three-dimensional frameworks. chemrxiv.orgenamine.net This rigidity helps to precisely orient functional groups in space, which can lead to improved binding affinity and selectivity for biological targets. enamine.net The construction of these complex nitrogen-containing heterocycles is a significant area of interest in drug discovery, as they are prevalent in many pharmaceutical agents. bohrium.comacs.orgescholarship.org In drug design, employing conformationally restricted structures like bridged bicyclic amines can enhance both the pharmacodynamic and pharmacokinetic properties of potential drug molecules. enamine.net The increasing recognition that a higher fraction of sp3-hybridized carbon atoms correlates with a drug candidate's success in clinical trials has further fueled interest in these aliphatic, stereochemically complex building blocks. chemrxiv.org Consequently, the development of novel synthetic methods to access diverse and polysubstituted bicyclic cores is an active area of academic and industrial research. chemrxiv.orgbohrium.com
Historical Development and Early Studies of the 3,9-Diazabicyclo[3.3.1]nonane System
The 3,9-diazabicyclo[3.3.1]nonane ring system, the core of the title compound, has been a subject of chemical synthesis and investigation for several decades. Early work on the synthesis of this particular bicyclic framework was reported in the mid-20th century. acs.org Foundational studies in the 1960s explored the synthesis and pharmacological properties of various derivatives of this scaffold, including the N-methylated version, 9-Methyl-3,9-diazabicyclo[3.3.1]nonane. acs.org These initial investigations laid the groundwork for understanding the chemical behavior and potential applications of this heterocyclic system. The bispidine ring system (an alternative name for 3,7-diazabicyclo[3.3.1]nonane, a related isomer) is noted as the base structure for certain quinolizidine (B1214090) plant alkaloids, highlighting the natural relevance of this bicyclic arrangement. mdpi.com The synthesis of derivatives often involves classic organic reactions like the Mannich condensation. mdpi.comsemanticscholar.org Over the years, research has continued to build upon these early studies, exploring new derivatives and their potential activities. rsc.orgsmolecule.com
Unique Structural Features of this compound and its Nitrogen Atoms
This compound possesses a distinct and structurally rigid architecture. The bicyclo[3.3.1]nonane core consists of two fused six-membered rings, which typically adopt a "chair-chair" conformation. semanticscholar.org Within this framework, two carbon atoms are replaced by nitrogen atoms at the 3 and 9 positions. The nitrogen at position 9 is a bridgehead atom and is tertiary, being bonded to a methyl group. The nitrogen at position 3 is a secondary amine, providing a site for further functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C8H18Cl2N2 |
| Molecular Weight | 213.15 g/mol |
| CAS Number | 3431-07-0 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
9-methyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-7-3-2-4-8(10)6-9-5-7/h7-9H,2-6H2,1H3 |
InChI Key |
NHNRLASXGHTJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Methyl 3,9 Diazabicyclo 3.3.1 Nonane and Its Derivatives
General Strategies for Constructing the 3,9-Diazabicyclo[3.3.1]nonane Core
The formation of the bicyclo[3.3.1]nonane ring system, including its diaza-analogs, is a significant objective in organic synthesis due to its presence in various biologically active molecules. researchgate.net General strategies focus on efficiently forming the two piperidine rings that share a common bridge.
One fundamental approach involves the intramolecular cyclization of carefully designed linear precursors that contain nitrogen atoms. These methods build the bicyclic structure through the formation of two new carbon-nitrogen bonds in a sequential or concerted manner. While less common for the 3,9-diaza isomer compared to other bicyclic systems, this strategy relies on precursors with appropriate functional groups at the termini to facilitate ring closure.
The Mannich condensation is a powerful and widely used method for synthesizing 3-aza- and 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.orgcolab.ws This reaction typically involves the condensation of a piperidone derivative, an aldehyde (commonly formaldehyde), and a primary amine. semanticscholar.orgect-journal.kz The double Mannich reaction is particularly effective, creating the bicyclic structure in a single step. ect-journal.kz For the synthesis of the 3,9-diazabicyclo[3.3.1]nonane core, a variation of this approach is employed, often starting with a pre-formed piperidine ring. For instance, derivatives of 3,7-diazabicyclo[3.3.1]nonane (also known as bispidine) are readily synthesized via a double Mannich reaction using a ketone with acidic α-hydrogens, a primary amine, and an aldehyde. nih.gov
The synthesis of the diazabicyclo[3.3.1]nonane core can also be achieved using dicarboxylic acid derivatives as starting materials. One reported pathway involves the α,α′-dibromination of pimelic acid, which is then subjected to several condensation steps with benzylamine to construct the bicyclic framework. researchgate.net Another approach utilizes piperidine dicarboxylic acids. For example, 3,9-dibenzyl-3,9-diazabicyclo[3.3.1]nonan-2,4-dione has been prepared from cis-1-benzylpiperidine-2,6-dicarboxylic acid hydrochloride by reacting it with 1,1'-carbonyldiimidazole (CDI). researchgate.net
Specific Reaction Pathways and Detailed Mechanistic Considerations for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Synthesis
The synthesis of this compound specifically can be accomplished through a multi-step sequence that relies on the principles of the Mannich reaction. A plausible and efficient pathway involves the reaction of N-methyl-4-piperidone, paraformaldehyde, and a primary amine.
The mechanism proceeds through the initial formation of an N-methylol intermediate from the reaction of the primary amine with formaldehyde. Simultaneously, the N-methyl-4-piperidone is converted to its enol or enolate form. The N-methylol intermediate then acts as an electrophile, attacking the enol at the α-carbon position. A second condensation with formaldehyde and subsequent intramolecular cyclization via attack by the piperidine nitrogen atom leads to the formation of the second ring, yielding the bicyclic core. The final step involves the introduction of the methyl group at the N9 position if it wasn't incorporated from the start, for instance, by using methylamine as the primary amine in the Mannich condensation.
Derivatization Strategies for the this compound Scaffold
Once the this compound scaffold is obtained, it can be further modified to create a library of derivatives with diverse properties. The primary sites for derivatization are the nitrogen atoms within the bicyclic system.
The secondary amine at the N3 position of the this compound ring is a key handle for introducing various functional groups. Standard N-alkylation and N-acylation reactions can be employed to append a wide range of substituents.
N-acylation: Acyl groups can be introduced by reacting the scaffold with acyl chlorides or by using coupling reagents like 1,1'-carbonyldiimidazole (CDI). nih.govresearchgate.net For example, a series of N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes and their corresponding N-3-propionyl-N-9-arylpropenyl isomers have been synthesized to explore their biological activities. researchgate.net
N-alkylation: Alkyl groups can be added using alkyl halides. This allows for the introduction of simple alkyl chains or more complex functionalized moieties. For instance, the N3 position can be functionalized with arylpropenyl groups, demonstrating the versatility of this approach. researchgate.net
The table below summarizes examples of derivatization reactions on the related 3,9-diazabicyclo[3.3.1]nonane scaffold.
| Nitrogen Position | Reaction Type | Reagent Example | Resulting Substituent | Reference |
|---|---|---|---|---|
| N3 | N-Acylation | Propionyl chloride | Propionyl group | researchgate.net |
| N9 | N-Acylation | Propionyl chloride | Propionyl group | researchgate.net |
| N3 | N-Alkylation | Arylpropenyl bromide | Arylpropenyl group | researchgate.net |
| N9 | N-Alkylation | Arylpropenyl bromide | Arylpropenyl group | researchgate.net |
| N3 / N9 | N-Alkylation | Benzyl bromide | Benzyl group | researchgate.net |
Introduction of Diverse Side Chains and Substituents onto the Bicyclic System
The functionalization of the 3,9-diazabicyclo[3.3.1]nonane (DBN) core, particularly at the nitrogen atoms (N3 and N9), is a key strategy for modulating the biological activity of its derivatives. Various synthetic methods have been developed to introduce a wide array of side chains and substituents, enabling the exploration of structure-activity relationships.
One prominent approach involves the sequential N-acylation and N-alkylation of the bicyclic scaffold. For instance, two series of N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes and their corresponding N-3-propionyl-N-9-arylpropenyl isomers have been synthesized to evaluate their affinity for opioid receptors. nih.gov This strategy allows for the systematic modification of the arylalkenyl chain, leading to compounds with high affinity and selectivity for the µ-opioid receptor. nih.gov The synthesis of these analogs demonstrates the feasibility of introducing distinct acyl and complex alkenyl groups at specific nitrogen atoms of the DBN core.
Solid-phase synthesis has also emerged as a powerful tool for creating large libraries of DBN derivatives with diverse substituents. A multi-step solid-phase strategy has been developed to produce a 384-member library of compounds based on a 3,9-diazabicyclo[3.3.1]non-6-en-2-one skeleton. acs.org In this approach, the core structure is anchored to a solid support, allowing for the introduction of various functional groups through amide and urea bond formation on the bridging nitrogen atoms. acs.org This methodology facilitates the rapid generation of a wide range of analogs for biological screening.
The table below summarizes examples of substituents introduced onto the 3,9-diazabicyclo[3.3.1]nonane system.
| Position of Substitution | Type of Substituent | Synthetic Method | Reference |
| N3 and N9 | Arylpropenyl and Propionyl groups | N-acylation and N-alkylation | nih.gov |
| N3 and N9 | Diverse amides and ureas | Solid-phase synthesis | acs.org |
Chiral Synthesis of this compound Analogs
The development of enantioselective synthetic routes is critical for accessing specific stereoisomers of this compound analogs, as biological activity is often stereospecific. While specific chiral syntheses for this compound are not extensively detailed, methodologies developed for related bicyclo[3.3.1]nonane systems can be applied. Recent advancements have focused on organocatalytic asymmetric synthesis to construct the chiral bicyclo[3.3.1]nonane framework. researchgate.net These methods often involve desymmetrization and cascade reactions of prochiral starting materials. researchgate.net
For example, a highly stereoselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes, which are structural isomers of the DBN core, has been achieved. rsc.org This methodology utilizes an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.org This approach yields products with up to six contiguous stereocenters in high diastereomeric and enantiomeric purity. rsc.org Such strategies highlight the potential for creating chiral DBN analogs through carefully designed catalytic processes. The development of new chiral diamino ligands analogous to sparteine also points to the broader interest in chiral bicyclo[3.3.1]nonane structures. rsc.org
Development of High-Yield and Stereoselective Synthetic Protocols
Efficiency and stereocontrol are paramount in the synthesis of complex molecules for pharmaceutical research. The development of high-yield and stereoselective protocols for constructing the 3,9-diazabicyclo[3.3.1]nonane core and its derivatives is an active area of research.
A notable high-yield and stereoselective method is the solid-phase synthesis of DBN-like heterocycles via a Pictet-Spengler intramolecular cyclization. acs.org This key reaction step is both regioselective and diastereoselective, affording the final products as single diastereomers in exceptional yields and purities, as confirmed by NMR and LC/MS analysis. acs.org This approach avoids the need for extensive purification of intermediates, which is a significant advantage for library synthesis.
The table below presents data on high-yield and stereoselective synthetic protocols for DBN and related analogs.
| Synthetic Protocol | Core Structure | Yield | Stereoselectivity | Reference |
| Solid-Phase Pictet-Spengler Cyclization | 3,9-diazabicyclo[3.3.1]non-6-en-2-one | Exceptional | Regio- and diastereoselective | acs.org |
| Organocatalytic Michael/nitro-Mannich | 1-azabicyclo[3.3.1]nonane | Up to 83% | Up to 98% ee, >99:1 d.r. | rsc.org |
These examples underscore the progress in developing efficient and precise synthetic methodologies for producing complex bicyclic amines like this compound and its analogs for further investigation.
Reactivity and Chemical Transformations of the 9 Methyl 3,9 Diazabicyclo 3.3.1 Nonane Scaffold
Intrinsic Reactivity of Amine Functions within the Bicyclic Framework
The 9-Methyl-3,9-diazabicyclo[3.3.1]nonane molecule contains two chemically non-equivalent nitrogen atoms: a secondary amine at the N3 position and a tertiary amine at the N9 bridgehead position. This inherent difference in their chemical environment dictates their respective reactivity towards electrophiles and other reagents.
The N3 amine, being a secondary amine within a piperidine-like ring, is generally more nucleophilic and sterically accessible compared to the N9 amine. The N9 tertiary amine is situated at a bridgehead position, making it more sterically hindered. This disparity in reactivity allows for selective functionalization at the N3 position under kinetic control. For instance, in palladium-catalyzed Buchwald-Hartwig coupling reactions, this compound has been shown to react with aryl halides, leading to the formation of N-aryl derivatives specifically at the N3 position.
The conformational rigidity of the bicyclo[3.3.1]nonane core, which typically adopts a chair-chair conformation, also plays a significant role in the reactivity of the amine functions. This fixed spatial arrangement influences the accessibility of the nitrogen lone pairs to approaching electrophiles.
| Property | N3-Amine | N9-Amine |
|---|---|---|
| Type | Secondary | Tertiary |
| Steric Hindrance | Less hindered | More hindered (Bridgehead) |
| Relative Nucleophilicity | Higher | Lower |
| Primary Site of Reaction | Alkylation, Acylation, Arylation under kinetic control | Quaternization (often requires prior N3 protection) |
Ring-Opening and Ring-Expansion Reactions of the Bridged System
While the bicyclo[3.3.1]nonane framework is generally stable, it can undergo ring-opening or ring-expansion reactions under specific, often forcing, conditions. These transformations are crucial for accessing different heterocyclic systems from the diazabicyclic precursor.
One of the classical methods for cleaving C-N bonds in cyclic amines is the von Braun reaction, which involves treating a tertiary amine with cyanogen bromide (CNBr). This reaction typically results in the cleavage of one of the C-N bonds, leading to a cyanamide and an alkyl bromide. For this compound, this reaction would be expected to proceed at the more sterically accessible N-C bonds. Another potential pathway for ring-opening is through Hofmann elimination, which would require initial quaternization of one of the nitrogen atoms to create a good leaving group, followed by treatment with a strong base.
Synthetic strategies for constructing the broader bicyclo[3.3.1]nonane skeleton sometimes involve the ring-opening of other polycyclic systems, such as the Lewis acid-mediated opening of cyclopropane rings to yield the bicyclic core. rsc.org While not a reaction of the diazabicyclononane itself, this highlights the thermodynamic stability of the bicyclo[3.e.1]nonane system, which can serve as a thermodynamic sink in rearrangement reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Bicyclic Scaffold
The reactivity of the this compound scaffold is dominated by electrophilic substitution at its nitrogen atoms. Nucleophilic substitution reactions typically require prior functionalization of the carbon framework to introduce a suitable leaving group.
Electrophilic Substitution: The primary sites for electrophilic attack are the nitrogen atoms.
N-Alkylation and N-Acylation: As discussed, the N3 position is the kinetically favored site for reactions with alkyl halides and acylating agents. This allows for the straightforward introduction of a wide variety of substituents at this position.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient method for the N-arylation of the N3 position.
Nucleophilic Substitution: For nucleophilic substitution to occur on the carbon skeleton, a derivative of this compound bearing a leaving group (e.g., a halide or a tosylate) is required. For example, in the related 2,6-dichloro-9-thiabicyclo[3.3.1]nonane system, the chloride atoms are readily displaced by nucleophiles like azides and cyanides, facilitated by the neighboring sulfur atom. mdpi.com A similar principle would apply to halogenated derivatives of the diazabicyclo[3.3.1]nonane scaffold, enabling the introduction of various nucleophiles onto the carbon framework.
Selective Chemical Modifications and Derivatization for Scaffold Elaboration
The differential reactivity of the N3 and N9 positions is the cornerstone of selective chemical modification and derivatization of the this compound scaffold. This selectivity allows chemists to elaborate the core structure in a controlled manner to synthesize complex molecules with desired properties, often for pharmacological applications. nasa.gov
A common strategy involves the initial functionalization of the more reactive N3 position. Subsequently, this group can be used as a handle for further transformations, or it can serve as a protecting group to allow for reactions at other sites on the molecule. For instance, the N3 position can be protected with a group like tert-butoxycarbonyl (Boc). This protection scheme would then allow for reactions to be directed towards the N9 position, such as quaternization with an alkyl iodide, or potentially reactions on the carbon skeleton that might otherwise be complicated by the presence of the reactive N3-H bond.
The ability to selectively modify this scaffold has been utilized in the synthesis of ligands for various biological targets. By attaching different aryl, alkyl, or acyl groups, libraries of compounds can be generated and screened for specific activities. nih.gov
| Reaction Type | Target Site | Reagents/Conditions | Result | Reference |
|---|---|---|---|---|
| N-Arylation | N3 | Aryl halide, Pd catalyst, base (e.g., Buchwald-Hartwig) | Selective formation of N3-aryl derivative | rsc.org |
| N-Alkylation | N3 | Alkyl iodide, K₂CO₃, DMF | Selective formation of N3-alkyl derivative | nih.gov |
| N-Acylation | N3 | Acyl chloride or anhydride, base | Selective formation of N3-acyl derivative (amide) | nih.gov |
| N-Quaternization | N9 | Requires prior N3-protection (e.g., Boc), then alkyl halide | Formation of a quaternary ammonium salt at N9 |
Applications of 9 Methyl 3,9 Diazabicyclo 3.3.1 Nonane As a Research Scaffold
Role in Advanced Organic Synthesis
Catalytic Applications in Organic Reactions
No specific studies detailing the use of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane as a catalyst or as a ligand in catalytic reactions were identified. The related field of asymmetric catalysis often employs bicyclo[3.3.1]nonane frameworks, but specific examples involving the 9-methyl-3,9-diaza variant are not documented in the available search results.
Intermediate in the Synthesis of Other Complex Organic Compounds and Pharmaceuticals
The utility of this compound as an intermediate has been noted in a few specialized contexts. For instance, it has been incorporated as a substituent in the design of potential PET tracers for imaging α7 nicotinic acetylcholine (B1216132) receptors mdpi.com. Researchers synthesized derivatives by coupling the this compound moiety to a dibenzothiophene sulfone core via a Buchwald-Hartwig coupling reaction mdpi.com. Another study describes its use in the synthesis of analogues of the HIV-1 inhibitor maraviroc, where the core bicyclic structure was modified to understand its effect on antiviral activity nih.govresearchgate.net. However, these examples represent its use as a component in specific target molecules rather than its extensive application as a versatile intermediate for a wide range of complex compounds.
Coordination Chemistry Research
Detailed investigations into the coordination chemistry of this compound are absent from the available scientific record. The vast majority of research in this area focuses on its structural isomer, 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine.
Ligand Design and Metal Complexation Properties
There were no research findings on the specific design of ligands based on the this compound scaffold or an analysis of its metal complexation properties. The structural arrangement of the nitrogen atoms in the 3 and 9 positions would theoretically allow it to act as a chelating ligand, but its properties in this regard have not been documented.
Formation of Stable Complexes with Various Metal Ions
No studies were found that report the synthesis or characterization of metal complexes formed with this compound. Consequently, there is no data on the stability of such complexes or their properties. Research on metal complexes of diazabicyclo[3.3.1]nonanes is almost exclusively focused on derivatives of the 3,7-isomer (bispidine), which has been shown to form stable complexes with a variety of transition metals, including iron and copper mdpi.comgoogle.comunimi.it.
Medicinal Chemistry Research and Drug Design Principles
The rigid, bicyclic structure of this compound provides a unique three-dimensional arrangement of atoms, making it an attractive and valuable scaffold in medicinal chemistry. Its defined stereochemistry allows for the precise orientation of substituents, which is crucial for targeted interactions with biological macromolecules. Researchers utilize this core structure to probe molecular interactions, develop structure-activity relationships, and explore novel therapeutic potentials.
Scaffold for Investigating Interactions with Molecular Targets (e.g., Enzymes, Receptors)
The 3,9-diazabicyclo[3.3.1]nonane framework serves as a foundational structure for designing ligands that interact with various biological targets. Its rigid nature helps to reduce the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to higher affinity.
Derivatives of the parent 3,9-diazabicyclo[3.3.1]nonane scaffold have been instrumental in exploring interactions with several key receptor systems. For instance, various analogs have been synthesized and evaluated for their affinity towards opioid receptors, specifically the μ and δ subtypes. nih.gov Additionally, this scaffold has been employed to develop antagonists for the 5-HT3 receptor. nih.gov
In a notable study focused on nicotinic acetylcholine receptors (nAChRs), researchers synthesized this compound substituted compounds to investigate their binding affinity for the α7 nAChR subtype. mdpi.com The study aimed to understand the structural requirements for potent and selective ligands. However, it was observed that replacing a more flexible homopiperazine-based moiety with the more rigid this compound group resulted in a significant decrease in affinity for the α7 nAChR. mdpi.com This finding highlights how the specific geometry of the scaffold is critical for optimal interaction with the receptor's binding site.
The azabicyclo[3.3.1]nonane architecture is also found in indole alkaloids that exhibit a range of biological activities, suggesting its utility in targeting various other receptors and enzymes. rsc.org
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs based on the this compound scaffold is a key strategy for elucidating structure-activity relationships (SAR). By systematically modifying the core structure and observing the resulting changes in biological activity, chemists can identify the key molecular features responsible for a compound's therapeutic or biological effects.
One research avenue has involved the synthesis of N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes and their corresponding reverted isomers. researchgate.net These compounds were designed as analogs of previously identified analgesics to systematically explore how the substitution pattern on the two nitrogen atoms influences opioid receptor affinity and selectivity. researchgate.net
Another example of SAR exploration involved the synthesis of fluorinated dibenzothiophene derivatives incorporating the this compound moiety. mdpi.com The goal was to expand the structural diversity of potential ligands for the α7 nAChR and characterize the impact of these modifications. The data gathered from these analogs helps to build a comprehensive picture of the pharmacophore, guiding the design of more potent and selective molecules.
The table below summarizes the findings from a study on dibenzothiophene-based ligands, illustrating the impact of different bicyclic amine scaffolds on α7 nAChR binding affinity.
| Compound ID | Bicyclic Amine Scaffold | α7 nAChR Binding Affinity (Ki, nM) |
| 10a | 1,4-diazabicyclo[3.2.2]nonane | 0.6 |
| 10b | 1,4-diazabicyclo[3.2.2]nonane | 0.84 |
| 12a | This compound | >100 |
| 12b | This compound | >100 |
Data sourced from a study on α7 nAChR ligands. mdpi.com
This SAR data clearly indicates that the specific bicyclic system is a critical determinant of binding affinity for this particular target, with the this compound scaffold being less favorable than the 1,4-diazabicyclo[3.2.2]nonane system in this context. mdpi.com
Exploration of Potential Biological Activities within Research Paradigms
The broader family of azabicyclo[3.3.1]nonanes, including the 3,9-diaza derivatives, has been investigated for a wide spectrum of potential biological activities. The rigid core is considered a "privileged scaffold," as it is found in numerous natural products and synthetic compounds with diverse pharmacological profiles. nih.gov
Research into derivatives of 3,9-diazabicyclo[3.3.1]nonane has revealed several promising areas of biological activity:
Opioid Receptor Modulation : As mentioned, analogs have been synthesized and tested for their affinity at μ and δ opioid receptors, suggesting potential applications in pain management. nih.gov
Serotonin Receptor Antagonism : The scaffold has been used to develop 5-HT3 receptor antagonists, a class of drugs often used as antiemetics. nih.gov
Neurotropic Activity : Early pharmacological studies investigated various derivatives for their effects on the nervous system. acs.org A specific derivative of this compound was noted for its curare-like activity, indicating an ability to interfere with neuromuscular impulse conduction. nasa.gov
Anticancer Potential : The bicyclo[3.3.1]nonane moiety is present in many biologically active natural products, and its derivatives are considered attractive candidates for the development of potent anticancer agents. rsc.org
The diverse biological roles of compounds containing this scaffold underscore its importance as a versatile template in drug discovery research.
Advanced Materials and Supramolecular Chemistry Applications
Beyond its applications in medicinal chemistry, the rigid and well-defined structure of the diazabicyclo[3.3.1]nonane framework lends itself to the design of advanced materials and components for supramolecular chemistry.
Integration into Molecular Switches and Stimulus-Sensitive Systems
The conformational properties of the bicyclo[3.3.1]nonane system are a key area of interest. The piperidine rings within the structure can adopt different conformations (chair-chair, boat-chair), and this equilibrium can be influenced by external stimuli such as pH or solvent polarity. This behavior makes the scaffold a candidate for integration into molecular switches.
Research on the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has demonstrated its potential as a basis for designing molecular switches. nih.govresearchgate.net When incorporated into the lipid bilayer of liposomes, these molecules can be triggered by a change in pH to undergo a conformational reorganization. nih.govresearchgate.net This change in shape can increase the permeability of the liposomal membrane, leading to the controlled release of encapsulated contents. nih.govresearchgate.net For example, liposomes containing a specific 3,7-diazabicyclo[3.3.1]nonan-9-one derivative showed a sharp increase in permeability when the pH was decreased from 7.4 to 6.5. nih.gov
While this research has focused on the 3,7-isomer, the underlying principle of stimulus-induced conformational change could potentially be applied to the this compound scaffold as well, opening up possibilities for its use in creating novel stimulus-sensitive drug delivery systems or other smart materials.
Potential in Designing Novel Recognition Elements
Derivatives of the broader bicyclo[3.3.1]nonane class have been explored for applications such as:
Ion Receptors : The scaffold can be functionalized to create cavities or binding pockets that selectively recognize and bind specific ions. rsc.org
Metallocycles and Multidentate Ligands : The nitrogen atoms of the diazabicyclo[3.3.1]nonane core can serve as donor atoms to coordinate with metal centers, forming well-defined organometallic compounds and complexes. rsc.orgnih.gov
Molecular Tweezers : By attaching aromatic or other binding groups to the bicyclic frame, it is possible to construct "molecular tweezers" capable of non-covalently binding guest molecules in a specific orientation. rsc.org
These applications leverage the pre-organized structure of the bicyclic system to create highly specific and organized hosts for a variety of guest molecules or ions, a fundamental concept in the field of supramolecular chemistry.
Computational and Theoretical Studies of 9 Methyl 3,9 Diazabicyclo 3.3.1 Nonane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the preferred three-dimensional structures and electronic properties of the 9-Methyl-3,9-diazabicyclo[3.3.1]nonane scaffold. The bicyclo[3.3.1]nonane core is known for its conformational flexibility, primarily existing in a delicate equilibrium between several forms.
Conformational Energetics: The parent 3,7-diazabicyclo[3.3.1]nonane skeleton can adopt several key conformations, with the most significant being the double-chair (CC), boat-chair (BC), and double-twist (TT). researchgate.net Ab initio and Density Functional Theory (DFT) calculations on related systems have consistently shown that the double-chair conformation is the most stable. researchgate.net For instance, in studies of 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, the CC conformation was found to be the energetic minimum. The BC form was calculated to be 6-7 kcal/mol higher in energy, while TT forms were over 12 kcal/mol less stable, making them insignificant at room temperature. researchgate.net Similarly, for the parent bicyclo[3.3.1]nonan-9-one, the free energy difference between the CC and BC conformers is small, around 1 kcal/mol, indicating a possible dynamic equilibrium. researchgate.net For this compound, the double-chair conformation is also expected to be the global minimum.
Detailed computational studies on complex derivatives, such as 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, have utilized methods like B3LYP and M06-2X to calculate the geometries and relative energies of numerous possible conformers and rotamers, highlighting the complexity of the potential energy surface. mdpi.com These studies confirm that while the lowest energy conformer often adopts a chair-chair geometry, multiple other conformations can be present in equilibrium, especially in the gas phase. mdpi.com
| Analog System | Conformation | Relative Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane | Double-Chair (CC) | 0.0 (Global Minimum) | MP2/cc-pVTZ | researchgate.net |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane | Boat-Chair (BC) | 6.0 - 7.0 | MP2/cc-pVTZ | researchgate.net |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane | Double-Twist (TT) | > 12.0 | MP2/cc-pVTZ | researchgate.net |
| Bicyclo[3.3.1]nonan-9-one | Double-Chair (CC) | ~1.0 | Ab initio/DFT | researchgate.net |
| Bicyclo[3.3.1]nonan-9-one | Boat-Chair (BC) | 0.0 (Global Minimum) | Ab initio/DFT | researchgate.net |
Electronic Structure: The electronic structure of this compound is characterized by the lone pairs of electrons on the two nitrogen atoms (N3 and N9). Quantum chemical calculations can determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the nitrogen atoms, indicating these are the primary sites for electrophilic attack and protonation. The LUMO distribution would indicate regions susceptible to nucleophilic attack. Calculation of the molecular electrostatic potential (MEP) map would visually confirm that the regions of highest negative potential are centered on the nitrogen atoms, making them key sites for hydrogen bonding and coordination to metal ions. researchgate.net
Molecular Docking and Ligand-Target Interaction Modeling for Analog Design
The 3,9-diazabicyclo[3.3.1]nonane scaffold is a rigid and structurally defined core, making it an attractive template for the design of ligands targeting various biological receptors. Molecular docking simulations are employed to predict the binding orientation and affinity of analogs within a target's active site, guiding synthetic efforts.
Modeling of CCR5 Receptor Antagonists: Derivatives of 3,9-diazabicyclo[3.3.1]nonane have been investigated as analogs of Maraviroc, an antagonist of the C-C chemokine receptor type 5 (CCR5) used in HIV therapy. rsc.orgnih.gov In these studies, the diazabicyclononane moiety replaces the tropane (B1204802) ring of Maraviroc. Docking calculations performed on the X-ray crystal structure of CCR5 showed that the diazabicyclononane analog could fit within the ligand-binding site. rsc.org The computational models helped rationalize the observed biological activity; the diazabicyclononane derivative was less effective than a corresponding diazabicyclooctane analog, a finding that was explained by differences in conformational preferences and the length of the bicyclic bridge affecting the optimal positioning of key pharmacophoric groups within the receptor pocket. rsc.org
Modeling of Opioid Receptor Ligands: The diazabicyclo[3.3.1]nonane framework has also been used to develop ligands for opioid receptors. Docking studies of 3-thia-7,9-diazabicyclo[3.3.1]nonane derivatives into a model of the μ-opioid receptor have revealed specific binding interactions. nih.gov These simulations showed that the protonated nitrogen of the bicyclic core forms a crucial charge-assisted hydrogen bond with the aspartic acid residue Asp147. Furthermore, the aromatic substituents on the scaffold engage in hydrophobic interactions with surrounding residues such as Tyr326, Trp293, and His54, anchoring the ligand in the binding pocket. unife.it These computational insights are invaluable for designing analogs with improved affinity and selectivity. nih.govresearchgate.net
| Biological Target | Ligand Scaffold | Key Predicted Interactions | Interacting Residues | Reference |
|---|---|---|---|---|
| CCR5 Receptor | Maraviroc analog with 3,9-diazabicyclo[3.3.1]nonane core | Occupies hydrophobic binding pocket | (Not specified in detail) | rsc.org |
| μ-Opioid Receptor | 3-Thia-7,9-diazabicyclo[3.3.1]nonane derivatives | Charge-assisted hydrogen bond | Asp147 | nih.govunife.it |
| μ-Opioid Receptor | 3-Thia-7,9-diazabicyclo[3.3.1]nonane derivatives | Hydrophobic interactions (π-π stacking) | Tyr326, Trp293, His54 | nih.govunife.it |
Prediction of Reactivity and Elucidation of Reaction Pathways
Computational chemistry offers powerful methods to predict the chemical reactivity of this compound and to elucidate the mechanisms of its reactions. While specific reactivity studies on this exact molecule are not widely published, the application of established theoretical models can provide significant predictive power.
Predicting Sites of Reactivity: The reactivity of the molecule is dominated by the two nitrogen atoms. As established by electronic structure calculations, the HOMO is localized on these atoms, making them the most nucleophilic and basic centers. Computational methods can be used to predict:
Protonation Sites: By calculating the proton affinity for N3 and N9, it is possible to determine which nitrogen is more basic and therefore the likely site of initial protonation.
Susceptibility to Electrophiles: The nitrogen atoms are the predicted sites for reactions such as alkylation and acylation, which are common synthetic transformations for this scaffold. nih.gov Reactivity indices derived from conceptual DFT, such as Fukui functions, can quantify the local reactivity and selectivity of these sites.
Reaction Energetics: Quantum mechanical calculations can be used to compute the activation energies for competing reaction pathways. nih.gov For example, one could model the SN2 reaction of an alkyl halide with this compound at either the N3 or N9 position. By calculating the transition state energies for both pathways, a prediction can be made about the regioselectivity of the N-alkylation reaction. nih.gov
Elucidation of Reaction Pathways: For more complex transformations, computational chemistry can map out the entire reaction coordinate. This involves locating the transition state (the maximum energy point along the reaction path) that connects reactants to products. For example, in the synthesis of derivatives via the Mannich reaction, which is a key route to the diazabicyclo[3.3.1]nonane core, computational modeling could be used to investigate the mechanism of the intramolecular cyclization steps, providing insights into the stereochemical outcome of the reaction. semanticscholar.org The distortion/interaction model is another powerful tool that partitions the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules, providing a quantitative framework for understanding and predicting reactivity in reactions like cycloadditions. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound, QSAR models can be developed to predict properties like receptor binding affinity or functional potency, thereby accelerating the drug discovery process.
The theoretical development of a QSAR model involves several key steps:
Data Set Assembly: A series of 3,9-diazabicyclo[3.3.1]nonane analogs with experimentally measured biological activities (e.g., Ki or IC50 values) is required.
Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the series. These descriptors quantify various aspects of the chemical structure and can be categorized as:
1D/2D Descriptors: Molecular weight, atom counts, topological indices.
3D Descriptors: Molecular shape, volume, surface area, and conformational parameters. Given the conformational flexibility of the diazabicyclononane core, descriptors related to the preferred conformation are crucial. rsc.org
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Field-Based Descriptors: Descriptors derived from Comparative Molecular Field Analysis (CoMFA) or GRID/GOLPE methods, which calculate steric and electrostatic interaction fields around the aligned molecules. acs.org
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the calculated descriptors (the independent variables) to the biological activity (the dependent variable).
Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of molecules not used in the model's creation.
A notable example is the development of 3D-QSAR models for a diverse set of diazabicyclic ligands (including 3,7-diazabicyclo[3.3.1]nonane derivatives) targeting the α4β2 nicotinic acetylcholine (B1216132) receptor. acs.orgnih.gov In this work, separate models were built for binding affinity (Ki) and functional potency (EC50). The analysis revealed that different structural features were responsible for binding versus function. For example, the affinity model highlighted the importance of a charge-enhanced hydrogen bond from the protonated nitrogen, while the functional potency model identified key steric volumes and electrostatic fields that distinguished agonists from antagonists. acs.org This demonstrates the power of theoretical QSAR models to provide nuanced insights into the structural requirements for specific biological outcomes.
Future Directions and Emerging Research Avenues for 9 Methyl 3,9 Diazabicyclo 3.3.1 Nonane
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for related diazabicyclo[3.3.1]nonane frameworks often rely on multi-step processes that may involve harsh reagents and generate considerable waste. A key future direction is the development of more efficient and environmentally benign synthetic methodologies.
Green Chemistry Approaches: Future synthetic efforts should prioritize the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. For instance, exploring one-pot cascade reactions could significantly improve efficiency by minimizing intermediate purification steps. nih.gov The use of visible light-driven cyclization in the presence of photoredox catalysts is another growing area in sustainable chemistry that could be applied to the synthesis of this bicyclic core. rsc.org
Catalytic Systems: The exploration of novel catalytic systems, including organocatalysts and transition-metal catalysts, could lead to more selective and higher-yielding syntheses. For example, the development of catalysts that can facilitate asymmetric synthesis would be crucial for accessing enantiomerically pure forms of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, which is vital for pharmacological studies.
Alternative Energy Sources: The application of microwave irradiation and ultrasound as alternative energy sources in the synthesis of related azabicyclo[3.3.1]nonane derivatives has been shown to lead to pure products with high yields and shorter reaction times. nih.gov Future research should investigate the applicability of these techniques to the synthesis of this compound.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Cascade Reactions | Increased efficiency, reduced waste, fewer purification steps. | Design of one-pot multi-component reactions. |
| Asymmetric Catalysis | Access to enantiomerically pure compounds for biological evaluation. | Development of novel chiral catalysts. |
| Microwave/Ultrasound | Shorter reaction times, higher yields, enhanced purity. | Optimization of reaction conditions for bicyclic scaffold formation. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow processes for key synthetic steps. |
Exploration of Uncharted Reactivity and Novel Chemical Transformations
The reactivity of the this compound scaffold is largely unexplored. Future research should aim to delineate its chemical behavior and exploit it for the synthesis of novel derivatives with unique properties.
Functionalization of the Bicyclic Core: A primary focus should be on developing methods for the selective functionalization of the bicyclic framework. This includes C-H activation strategies to introduce substituents at various positions on the rings, as well as transformations of the existing nitrogen centers.
Catalytic Applications: The diamine structure of this compound suggests its potential as a ligand in catalysis. Research into its coordination chemistry with various metals could lead to the discovery of new catalysts for a range of organic transformations. The related 3,7-diazabicyclo[3.3.1]nonane scaffold has found applications in metal-mediated processes and organocatalysis. hetchem.ru
Ring-Opening and Rearrangement Reactions: Investigating the stability of the bicyclic system under various conditions could reveal novel ring-opening or rearrangement pathways. Such transformations could provide access to unique and complex molecular architectures that are not readily accessible through other means.
Advanced Studies in Conformational Dynamics and Stereochemical Control
The bicyclo[3.3.1]nonane framework is known for its interesting conformational properties, existing in chair-chair, boat-chair, and boat-boat conformations. The presence of the methyl group on one of the nitrogen atoms in this compound is expected to significantly influence its conformational preferences and dynamics.
Computational Modeling: High-level computational studies, such as ab initio calculations and molecular dynamics simulations, can provide valuable insights into the relative energies of different conformers and the barriers to interconversion. researchgate.net These studies can help predict the most stable conformations and guide experimental investigations.
Advanced Spectroscopic Techniques: The use of advanced NMR techniques, such as variable temperature NMR and Nuclear Overhauser Effect (NOE) studies, will be crucial for experimentally determining the conformational landscape of this compound in solution. rsc.org
Stereoselective Synthesis: A deeper understanding of the conformational behavior is essential for developing stereoselective reactions. By controlling the conformation of the bicyclic scaffold, it may be possible to direct the approach of reagents to achieve high levels of stereocontrol in subsequent transformations.
| Conformer | Key Features | Predicted Influence of N-Methyl Group |
| Chair-Chair (CC) | Generally the most stable conformation for the parent bicyclo[3.3.1]nonane. | May be destabilized due to steric interactions involving the methyl group. |
| Boat-Chair (BC) | Can be stabilized by appropriate substitutions or intramolecular interactions. rsc.org | The methyl group could favor a boat conformation in the substituted ring to alleviate steric strain. |
| Boat-Boat (BB) | Generally the least stable conformation due to steric hindrance. | Unlikely to be a major contributor to the conformational equilibrium. |
Expansion of Scaffold Utility in Interdisciplinary Research Fields
The unique three-dimensional structure of the this compound scaffold makes it an attractive building block for applications in various interdisciplinary fields. Derivatives of the parent azabicyclo[3.3.1]nonane are known to have diverse biological applications. nih.gov
Medicinal Chemistry: The diazabicyclo[3.3.1]nonane core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including acting as receptor antagonists and enzyme inhibitors. nih.gov Future research should focus on synthesizing libraries of this compound derivatives and screening them for various biological targets.
Materials Science: The rigid bicyclic structure could be incorporated into polymers or supramolecular assemblies to create materials with novel properties. For example, its use as a linker in metal-organic frameworks (MOFs) could lead to materials with interesting porous structures and catalytic activities. The related 2,6-dichloro-9-thiabicyclo[3.3.1]nonane has been explored as a versatile scaffold. mdpi.com
Chemical Biology: The development of fluorescently labeled or biotinylated derivatives of this compound could provide valuable tools for studying biological processes. These probes could be used to investigate the interactions of the scaffold with biological targets in living cells.
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These tools can accelerate the discovery and development of new molecules by predicting their properties and suggesting optimal synthetic routes. nih.gov
Property Prediction: ML models can be trained on existing data for related compounds to predict the physicochemical and biological properties of new this compound derivatives. mit.edueaspublisher.com This can help prioritize which compounds to synthesize and test, saving time and resources. chemrxiv.orgnih.gov
De Novo Design: Generative AI models can be used to design novel this compound derivatives with desired properties. easpublisher.com These models can explore a vast chemical space to identify promising candidates that may not be obvious through traditional design approaches.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex target molecules based on the this compound scaffold. researchgate.net These tools can analyze vast reaction databases to propose the most viable synthetic pathways.
| AI/ML Application | Potential Impact on Research | Example |
| Property Prediction | Prioritization of synthetic targets with desirable characteristics. | Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for drug discovery. nih.gov |
| De Novo Design | Discovery of novel compounds with enhanced activity or novel functions. | Generating new ligands for a specific biological target. |
| Synthesis Planning | Acceleration of the synthesis of complex molecules. | Proposing a multi-step synthesis for a novel bioactive derivative. |
Q & A
Basic: What are the common synthetic routes for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of precursor amines or azides under controlled conditions. For example, Hofmann elimination of the methiodide derivative (e.g., 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one methiodide) produces the bicyclic structure via thermal decomposition, with yields highly dependent on temperature and solvent polarity . Anhydrous conditions and bases like triethylamine are critical to avoid hydrolysis of intermediates . Optimization of stoichiometry (e.g., molar ratios of methylating agents) and purification via recrystallization or chromatography are essential for >90% purity .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
Answer:
- NMR : H and C NMR resolve bicyclic conformations, with methyl group signals (δ ~2.3 ppm) and bridgehead protons (δ ~3.5 ppm) indicating stereochemical rigidity .
- X-ray Crystallography : Used to confirm bicyclo[3.3.1]nonane geometry and hydrogen-bonding networks, as seen in structurally analogous compounds like 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] at m/z 155.2 for CHNO) .
Advanced: How do structural modifications (e.g., fluorination or carbonyl addition) alter the biological activity of this compound derivatives?
Answer:
- Fluorination : Introducing fluorine at bridgehead positions (e.g., 9,9-difluoro analogs) enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
- Carbonyl Groups : Adding a carbonyl (e.g., 4-oxo derivatives) reduces basicity, altering receptor binding. For example, 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one shows distinct serotonin receptor affinity compared to non-carbonylated analogs .
- Methodology : Comparative activity assays (e.g., radioligand binding) and molecular docking simulations are used to correlate structural changes with functional outcomes .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?
Answer:
Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. For example:
- Purity : Impurities in early synthetic batches (e.g., unreacted methiodide) may falsely amplify toxicity signals .
- Stereochemistry : Enantiomers of bicyclic amines exhibit divergent receptor interactions. Chiral HPLC or asymmetric synthesis (e.g., using tert-butyl carbamate intermediates) ensures stereochemical homogeneity .
- Assay Design : Standardize in vitro models (e.g., cell lines with consistent receptor expression) and validate with in vivo pharmacokinetic studies to confirm bioactivity .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of aerosols .
- Ventilation : Perform reactions in fume hoods due to potential irritant properties (e.g., chloroacetyl derivatives) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods (e.g., DFT or MD simulations) guide the design of novel this compound-based ligands?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize charge-transfer interactions with biological targets .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., with serotonin transporters) to identify stable conformations .
- Case Study : MD simulations of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one revealed a high-energy barrier for ring flipping, explaining its rigid binding to monoamine transporters .
Basic: What are the key differences between this compound and its [4.2.1]nonane analogs in pharmacological studies?
Answer:
- Ring Strain : The [3.3.1] system has higher angular strain, increasing reactivity but reducing metabolic stability compared to [4.2.1] analogs .
- Bioactivity : [4.2.1] derivatives (e.g., 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one) exhibit stronger analgesic effects due to enhanced binding to opioid receptors .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound production for preclinical trials?
Answer:
- Catalysis : Transition metal catalysts (e.g., Pd/C) improve cyclization efficiency at scale .
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediate purity .
Advanced: How do supramolecular interactions (e.g., hydrogen bonding) influence the crystallinity and solubility of this compound salts?
Answer:
- Hydrogen Bonding : Hydrochloride salts form robust N–H···Cl networks, enhancing crystallinity but reducing aqueous solubility. Co-crystallization with counterions (e.g., succinate) improves bioavailability .
- Case Study : X-ray analysis of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone revealed intermolecular C=O···H–N bonds, dictating its low solubility in nonpolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
